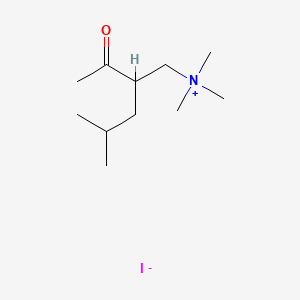

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTKXTXHDRLVAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide (CAS 1069-62-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Acetyl-4-methylpentyl)trimethylammonium iodide, with the CAS registry number 1069-62-1, is a quaternary ammonium compound that has garnered scientific interest primarily as an impurity of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.[1][2] This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and explores its biological significance as a modulator of neurotransmitter systems. Detailed experimental protocols for the analysis of similar compounds and relevant biological assays are presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its mechanism of action and potential pharmacological implications.

Physicochemical Properties

This compound is a white to off-white solid.[3] It is slightly soluble in dimethyl sulfoxide (DMSO) and heated methanol.[3] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1069-62-1 | [4] |

| Molecular Formula | C₁₁H₂₄INO | [3][4][5] |

| Molecular Weight | 313.22 g/mol | [3][5] |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide | [3][5] |

| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide, 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide | [3] |

| Appearance | White to Off-white Solid | [3] |

| Melting Point | > 169 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol (Heated) | [3] |

| Storage | -20 °C under inert atmosphere | [3] |

Biological Activity and Mechanism of Action

This compound is recognized as an impurity of Tetrabenazine, a well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.[1][3] Its biological activity is primarily associated with the modulation of neurotransmitter release through the inhibition of VMAT2.[6]

VMAT2 Inhibition

VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for subsequent release into the synaptic cleft.[7] By inhibiting VMAT2, this compound disrupts this process, leading to a depletion of vesicular monoamine stores. The cytosolic monoamines are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[6] This reduction in the amount of neurotransmitter available for release can modulate neuronal signaling.[6]

The proposed mechanism for VMAT2 inhibition by tetrabenazine, and likely its impurities, involves binding to the transporter in a way that locks it in an occluded conformation, thereby preventing the translocation of monoamines.[3]

Dopaminergic System Modulation

The inhibition of VMAT2 has significant downstream effects on the dopaminergic system. By depleting dopamine stores in presynaptic terminals, VMAT2 inhibitors can reduce dopaminergic neurotransmission.[8] This is particularly relevant in conditions characterized by excessive dopaminergic activity. While the direct interaction of this compound with dopamine receptors has not been explicitly detailed, its action on VMAT2 indirectly modulates the amount of dopamine available to bind to these receptors, thereby influencing dopamine-mediated signaling pathways.[8]

Experimental Protocols

General Synthesis of Quaternary Ammonium Iodides

The synthesis of quaternary ammonium iodides, such as the title compound, can be conceptually approached via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. For this compound, this would theoretically involve the reaction of a tertiary amine precursor with methyl iodide.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Materials:

-

Tertiary amine precursor (e.g., 3-(dimethylaminomethyl)-5-methylhexan-2-one)

-

Methyl iodide

-

Anhydrous solvent (e.g., acetonitrile, acetone, or a non-polar solvent like hexane)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the tertiary amine precursor in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.

-

Slowly add a stoichiometric equivalent or a slight excess of methyl iodide to the solution at room temperature.

-

Stir the reaction mixture for a period ranging from several hours to days, depending on the reactivity of the precursors. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

The quaternary ammonium iodide product, being a salt, is often insoluble in non-polar solvents and may precipitate out of the reaction mixture.

-

If precipitation occurs, the product can be isolated by filtration.

-

The crude product should be washed with a cold, non-polar solvent to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

3.2.1. Mass Spectrometry (MS):

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of quaternary ammonium compounds.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI-MS instrument. In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the cation [C₁₁H₂₄NO]⁺ at m/z 186.2. The full mass spectrum will not typically show the iodide counter-ion. Fragmentation analysis (MS/MS) can be performed to confirm the structure by observing characteristic fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the different protons in the molecule, including the methyl protons of the trimethylammonium group (a singlet), the acetyl group protons (a singlet), and the various methylene and methine protons of the pentyl chain.

-

Expected ¹³C NMR Signals: The spectrum would show distinct signals for each unique carbon atom in the structure.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Expected Absorption Bands: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone group (around 1715 cm⁻¹), C-H stretching and bending vibrations of the alkyl groups, and C-N stretching vibrations.

VMAT2 Inhibition Assay

A common method to assess VMAT2 inhibition is a cell-based uptake assay using a fluorescent substrate.

VMAT2 Fluorescent Substrate Uptake Assay Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 4. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 5. neurologylive.com [neurologylive.com]

- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Identification

This compound is a quaternary ammonium salt. Its structure consists of a pentyl chain with a methyl group at the 4-position and an acetyl group and a trimethylammonium iodide functional group at the 2- and 1-positions, respectively.[1]

Table 1: Chemical Identification of this compound [1][2][3]

| Identifier | Value |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide |

| CAS Number | 1069-62-1 |

| Molecular Formula | C₁₁H₂₄INO |

| Molecular Weight | 313.22 g/mol |

| SMILES | CC(C)CC(C(=O)C)C--INVALID-LINK--(C)C.[I-] |

| InChI Key | QCTKXTXHDRLVAT-UHFFFAOYSA-M |

| Synonyms | 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide, Tetrabenazine Related Compound B |

Proposed Synthesis Pathway

The proposed two-step synthesis is as follows:

-

Step 1: Mannich Reaction to synthesize the intermediate tertiary amine, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. This reaction involves the aminoalkylation of an acidic proton of a ketone with formaldehyde and a secondary amine.[4][5][6]

-

Step 2: Quaternization of the resulting tertiary amine with methyl iodide to yield the final quaternary ammonium salt, this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathway. These are adapted from general procedures for Mannich reactions and quaternizations and may require optimization for this specific substrate.

Step 1: Synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone (Mannich Reaction)

This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[7]

Materials:

-

5-Methyl-2-hexanone (1.0 eq)

-

Dimethylamine hydrochloride (1.0 eq)

-

Paraformaldehyde (1.25 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

95% Ethanol

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), paraformaldehyde (1.25 eq), and 95% ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL per 0.2 mol of ketone).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Add acetone to the cooled mixture and store in a refrigerator overnight to facilitate crystallization of the hydrochloride salt of the product.

-

Filter the resulting crystals and wash with cold acetone.

-

The crude product can be recrystallized from a mixture of acetone and 95% ethanol to yield the purified hydrochloride salt of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Step 2: Synthesis of this compound (Quaternization)

This is a standard procedure for the quaternization of a tertiary amine.

Materials:

-

3-[(dimethylamino)methyl]-5-methyl-2-hexanone (1.0 eq)

-

Methyl iodide (excess, e.g., 1.5-2.0 eq)

-

A suitable solvent (e.g., acetonitrile, acetone, or diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 3-[(dimethylamino)methyl]-5-methyl-2-hexanone (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of methyl iodide (1.5-2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate is often observed as the quaternary ammonium salt is typically less soluble in the reaction solvent.

-

If the reaction is slow, it can be gently heated to a moderate temperature (e.g., 40-50 °C).

-

Once the reaction is complete, the solid product can be isolated by filtration.

-

Wash the filtered solid with the solvent used for the reaction to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether) to yield pure this compound.

Data Presentation

The following table summarizes key quantitative data for the starting materials and the final product. Please note that the yield for the proposed synthesis is hypothetical and would need to be determined experimentally.

Table 2: Quantitative Data for Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Notes |

| Starting Materials (Step 1) | ||||

| 5-Methyl-2-hexanone | C₇H₁₄O | 114.19 | 1.0 | |

| Dimethylamine HCl | C₂H₈ClN | 81.54 | 1.0 | |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 1.25 | |

| Intermediate | ||||

| 3-[(dimethylamino)methyl]-5-methyl-2-hexanone | C₁₀H₂₁NO | 171.28 | ~1.0 (Theoretical) | |

| Starting Materials (Step 2) | ||||

| Methyl Iodide | CH₃I | 141.94 | 1.5 - 2.0 | |

| Final Product | ||||

| This compound | C₁₁H₂₄INO | 313.22 | ~1.0 (Theoretical) |

Logical Workflow of Synthesis

The synthesis of this compound can be visualized as a sequential process.

References

- 1. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1069-62-1|2-Acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. oarjbp.com [oarjbp.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, a known impurity of the pharmaceutical agent Tetrabenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a quaternary ammonium compound identified as a process-related impurity in the synthesis of Tetrabenazine[]. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety, making the characterization and control of such impurities a critical aspect of drug development and manufacturing.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide[] |

| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide; 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide[] |

| CAS Number | 1069-62-1 |

| Molecular Formula | C11H24INO[3] |

| Molecular Weight | 313.22 g/mol [4] |

| Appearance | White to Off-white Solid/Powder |

| Melting Point | >169 °C (decomposition)[], 180-181 °C[3] |

| Solubility | Slightly soluble in DMSO and heated Methanol[] |

| Stability | Hygroscopic; should be stored under an inert atmosphere[] |

Synthesis and Formulation

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, its formation is associated with the synthesis of Tetrabenazine. One potential synthetic route involves the quaternization of a tertiary amine precursor. A patent describes the synthesis of 3-((dimethylamino)methyl)-5-methyl-2-hexanone, a potential precursor to the target molecule.

Hypothetical Synthesis Workflow:

The synthesis could potentially proceed via a Mannich reaction to form the tertiary amine precursor, followed by quaternization with methyl iodide.

Analytical Characterization

The analytical characterization of pharmaceutical impurities is crucial for quality control. While specific spectroscopic data for this compound is not publicly available, standard analytical techniques would be employed for its identification and quantification.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity in Tetrabenazine samples. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation (¹H and ¹³C NMR). |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Experimental Protocol: Forced Degradation Studies of Tetrabenazine

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. A general protocol for the forced degradation of Tetrabenazine, which could lead to the formation or detection of impurities like this compound, is as follows:

-

Preparation of Stock Solution: Accurately weigh and dissolve Tetrabenazine in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl and heat at 60°C for a specified period (e.g., 14 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH and keep at room temperature for a specified period (e.g., 62 hours).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the stock solution to UV light.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.

Biological Context: An Impurity of a VMAT2 Inhibitor

As of the current literature, there is no specific information on the biological activity or the direct interaction of this compound with any biological targets. Its significance lies in its presence as an impurity in Tetrabenazine.

Tetrabenazine's primary mechanism of action is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2)[5]. VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to transport monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into the vesicles for storage and subsequent release.

By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft. This modulation of monoaminergic neurotransmission is the basis for its therapeutic effect in hyperkinetic movement disorders.

Signaling Pathway of Tetrabenazine's Action:

The presence of this compound as an impurity necessitates its careful monitoring in Tetrabenazine formulations to ensure that it does not interfere with the therapeutic action of the drug or cause any untoward effects.

Conclusion

This compound is a relevant compound in the context of pharmaceutical analysis and quality control due to its status as an impurity of Tetrabenazine. While detailed information on its synthesis and biological activity is limited, this guide provides a summary of its known physical and chemical properties. The provided workflows and diagrams illustrate the context in which this compound is studied and highlight the importance of impurity profiling in drug development. Further research into the specific biological effects of this and other pharmaceutical impurities is warranted to ensure the continued safety and efficacy of therapeutic agents.

References

An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

This technical guide provides a comprehensive overview of the chemical properties of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound, notably as an impurity associated with the antipsychotic drug Tetrabenazine.[1][2][3]

Core Compound Data

This compound is a quaternary ammonium salt.[3] Its key identifiers and physicochemical properties are summarized below for clear reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide | PubChem[4] |

| CAS Number | 1069-62-1 | LGC Standards, Pharmaffiliates[1][2] |

| Molecular Formula | C11H24INO | LGC Standards, PubChem[1][4][5] |

| Molecular Weight | 313.22 g/mol | Pharmaffiliates, PubChem[2][4][6] |

| Appearance | White to Off-White Solid | Pharmaffiliates[2] |

| Melting Point | 180-181 °C | Echemi[3] |

| Monoisotopic Mass | 313.09026 Da | PubChem[4] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |

| Application Context | Impurity of Tetrabenazine, Deutetrabenazine, and Valbenazine | LGC Standards, Pharmaffiliates[1][2][6] |

Experimental Protocols: Characterization of Pharmaceutical Impurities

The process involves isolating the impurity from the active pharmaceutical ingredient (API) and then elucidating its structure and purity.

-

Isolation : The impurity is typically isolated from the parent drug substance using preparative High-Performance Liquid Chromatography (HPLC). A gradient elution method is developed to achieve sufficient separation between the API and the impurity. Fractions corresponding to the impurity peak are collected.

-

Structural Elucidation : A combination of spectroscopic techniques is employed to determine the chemical structure of the isolated compound.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) : 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and finalize the two-dimensional structure of the molecule.

-

-

Purity Assessment : The purity of the isolated reference standard is critical for its use in quantitative analysis. This is typically assessed using a stability-indicating HPLC-UV method. The purity is often determined as a percentage of the peak area.

-

Reference Standard Qualification : Once characterized and its purity confirmed, the material is qualified as a reference standard for routine quality control testing of the API, where it is used to identify and quantify the presence of this specific impurity in production batches.

Visualization of Impurity Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a pharmaceutical impurity like this compound.

Caption: Workflow for Pharmaceutical Impurity Characterization.

References

Spectroscopic and Spectrometric Characterization of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the quaternary ammonium salt, (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. While specific experimental spectra for this exact compound are not publicly available, this document presents predicted data based on the analysis of analogous structures.[1][2][3] The guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, designed to assist researchers in the characterization of this and similar molecules.

The compound, with the chemical formula C11H24INO and a molecular weight of 313.22 g/mol , is recognized as an impurity of Tetrabenazine, a drug used in the treatment of hyperkinetic movement disorders.[][5][6] Its structure features a quaternary ammonium cation and an iodide anion.

Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are derived from typical values observed for structurally related quaternary ammonium salts and organic molecules containing similar functional groups.[1][2][3][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | s | 9H | -N⁺(CH₃)₃ |

| ~3.2 | m | 2H | -CH₂-N⁺- |

| ~2.8 | m | 1H | -CH(Ac)- |

| ~2.2 | s | 3H | -C(O)CH₃ |

| ~1.8 | m | 1H | -CH(CH₃)₂ |

| ~1.4 | m | 2H | -CH₂-CH(CH₃)₂ |

| ~0.9 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O |

| ~68 | -CH₂-N⁺- |

| ~55 | -CH(Ac)- |

| ~53 | -N⁺(CH₃)₃ |

| ~38 | -CH₂-CH(CH₃)₂ |

| ~28 | -C(O)CH₃ |

| ~25 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted ESI-MS Data

| m/z (amu) | Ion Type | Predicted Relative Abundance |

| 186.18 | [M]⁺ | High |

| 127.91 | [I]⁻ | High |

| 128.12 | [M - C₃H₇O]⁺ | Medium |

| 86.09 | [M - C₆H₁₃O]⁺ | Low |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the intact cation and to obtain fragmentation patterns for structural confirmation.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile/water mixture)

-

Mass spectrometer with an ESI source

-

Syringe pump or liquid chromatography system

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the chosen solvent.[9] For quaternary ammonium compounds, it is crucial to avoid non-volatile buffers and salts.[10]

-

Infusion Analysis:

-

Load the sample solution into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Mass Spectrometer Settings:

-

Operate the mass spectrometer in both positive and negative ion modes to detect the cation ([M]⁺) and the iodide anion ([I]⁻), respectively.

-

Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and strong signal.[11]

-

-

Data Acquisition:

-

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 amu).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the parent ion ([M]⁺) and inducing fragmentation to observe daughter ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in NMR spectroscopy, providing a visual guide for researchers.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationships in NMR Spectroscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. pg.gda.pl [pg.gda.pl]

- 3. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1069-62-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a quaternary ammonium salt that has garnered attention primarily due to its association with the pharmaceutical compound Tetrabenazine. While extensive, peer-reviewed research dedicated solely to this molecule is limited, this guide provides a comprehensive overview of its known properties, its context as a related impurity of Tetrabenazine, and the analytical significance of its presence in pharmaceutical preparations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 1069-62-1 | [1][2][3][4] |

| Molecular Formula | C11H24INO | [1][5][3][6] |

| Molecular Weight | 313.22 g/mol | [6][] |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide | [6] |

| InChIKey | QCTKXTXHDRLVAT-UHFFFAOYSA-M | [5][6] |

| SMILES | CC(C)CC(C--INVALID-LINK--(C)C)C(=O)C.[I-] | [6] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Relationship to Tetrabenazine

This compound is identified as an impurity associated with Tetrabenazine.[1] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease, tardive dyskinesia, and tics related to Tourette syndrome.[] As a VMAT2 inhibitor, Tetrabenazine depletes monoamines, including dopamine, from nerve terminals.[]

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored and controlled during drug development and manufacturing. Therefore, the primary context in which this compound is of interest to researchers and drug development professionals is in the analytical chemistry and quality control of Tetrabenazine.

Experimental Protocols

A review of the current scientific literature does not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound. Its preparation is likely a result of side reactions during the synthesis of Tetrabenazine, and as such, synthetic routes are not typically published as a primary research focus.

For researchers interested in the analysis of this impurity, standard analytical techniques for the identification and quantification of related substances in pharmaceuticals would be applicable. These may include:

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) for separation and quantification.

-

Mass Spectrometry (MS) for structural elucidation and confirmation of molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural characterization.

The development of a specific analytical method for detecting and quantifying this compound in Tetrabenazine would follow established guidelines for method validation, including specificity, linearity, accuracy, precision, and robustness.

Biological Activity

There is no available literature detailing the specific biological activity or toxicological profile of this compound. As an impurity in a pharmaceutical product, the primary concern is its potential to affect the safety and efficacy of the API. Regulatory guidelines typically require that impurities above a certain threshold be identified and their potential biological activity assessed. Given the lack of data, any investigation into the biological effects of this compound would represent novel research.

Conclusion

References

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide in Tetrabenazine: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and origin of the process-related impurity, (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, in the synthesis of Tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the impurity's synthetic origin, analytical detection methodologies, and available quantitative data.

Discovery and Origin

The identification of this compound as an impurity in Tetrabenazine is intrinsically linked to the evolution of the drug's manufacturing processes. While a singular "discovery" event is not documented in publicly available literature, its characterization as a process-related impurity is a logical consequence of modern drug development and regulatory expectations for impurity profiling.

The primary origin of this compound in Tetrabenazine is its use as a key starting material or intermediate in certain synthetic routes.[1][2][] Patents detailing the synthesis of Tetrabenazine and its deuterated analogue, Deutetrabenazine, describe a process wherein a dihydroxy isoquinoline compound is reacted with this compound to form a crucial benzoquinoline intermediate. This intermediate is then further processed to yield the final active pharmaceutical ingredient (API).

Therefore, the presence of this compound in the final Tetrabenazine product is likely due to it being an unreacted starting material that was not fully consumed or removed during the purification steps of the manufacturing process. The general category of Tetrabenazine impurities includes synthetic intermediates and process-related compounds, underscoring the importance of monitoring such substances.

A variety of analytical techniques are employed to identify and quantify impurities in pharmaceutical products. For a quaternary ammonium salt like this compound, which lacks a UV chromophore, specialized detection methods are necessary.

Chemical Structures

| Compound | Structure |

| Tetrabenazine | |

| This compound |

|

Synthetic Pathway and Impurity Formation

The following diagram illustrates a patented synthetic route for Tetrabenazine where this compound is used as a reactant, highlighting its potential to carry through as an impurity.

Caption: Synthetic route to Tetrabenazine highlighting the origin of the impurity.

Experimental Protocols

The detection and quantification of this compound in Tetrabenazine requires specific analytical methodologies due to its chemical properties. The following protocols are based on methods described in the scientific literature for the analysis of Tetrabenazine and its impurities.

Preparation of Standard Solution

A standard solution of this compound is necessary for the accurate identification and quantification of the impurity in Tetrabenazine samples.

Protocol:

-

Accurately weigh 20 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add 5 mL of acetonitrile to the flask and sonicate to dissolve the standard.

-

Make up the volume to 100 mL with a suitable diluent (e.g., the mobile phase used in the HPLC analysis).

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Given that this compound lacks a significant UV chromophore, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a suitable method for its detection.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | A suitable isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | Refractive Index Detector (RID) |

Sample Preparation:

-

Accurately weigh a sample of Tetrabenazine API or a crushed tablet powder.

-

Dissolve the sample in a known volume of diluent to achieve a target concentration.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Quantitative Data

The available literature provides some quantitative data regarding the analytical detection of this compound in Tetrabenazine.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.3 µg/mL to 12.5 µg/mL (for a suite of related substances including quaternary ammonium salts) | [1] |

| Typical Impurity Limit | Approximately 0.1% | [1] |

Analytical Workflow

The following diagram outlines the general workflow for the identification and quantification of this compound in a Tetrabenazine sample.

Caption: General workflow for the analysis of the impurity in Tetrabenazine.

Conclusion

The presence of this compound as an impurity in Tetrabenazine is a direct consequence of its use as a reactant in specific synthetic manufacturing processes. While its initial "discovery" is not a singular documented event, its identification and control are standard practices in modern pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product. The use of analytical techniques such as HPLC-RID is essential for the detection and quantification of this non-UV active impurity. This technical guide provides a foundational understanding for researchers and drug development professionals involved in the manufacturing and quality control of Tetrabenazine.

References

An In-depth Technical Guide to (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Acetyl-4-methylpentyl)trimethylammonium iodide, a compound of interest in pharmaceutical analysis. The document details its chemical identity, synonyms, and physical properties. A significant focus is placed on the analytical methodologies for its detection and quantification, particularly in the context of its role as a process-related impurity in the drug Tetrabenazine. Furthermore, this guide elucidates the mechanism of action of Tetrabenazine to provide a relevant biological context for the significance of impurity profiling.

Chemical Identity and Synonyms

This compound is a quaternary ammonium salt. Its identification is crucial for researchers involved in the synthesis and quality control of related pharmaceutical compounds.

| Identifier | Value |

| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide |

| CAS Number | 1069-62-1[1][2][3][4] |

| Molecular Formula | C11H24INO[1][2][3][4] |

| Molecular Weight | 313.22 g/mol [1][2][3] |

| Appearance | White to Off-White Solid[3] |

A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.

| Synonym |

| 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide[1][3] |

| (2-Acetyl-4-methylpentyl)-trimethylazanium;iodide[1][2] |

| 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide[3] |

| 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide[2] |

| trimethyl[2-(2-methylpropyl)-3-oxobutyl]azanium iodide[2] |

Analytical Methodologies for Impurity Profiling

As an impurity of Tetrabenazine, a drug used to treat hyperkinetic movement disorders, the detection and quantification of this compound are critical for ensuring the safety and efficacy of the final drug product. Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods.

Forced Degradation Studies of Tetrabenazine

Forced degradation studies involve subjecting the drug substance to various stress conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing analytical methods capable of separating them from the active pharmaceutical ingredient (API).

Table of Forced Degradation Conditions for Tetrabenazine:

| Stress Condition | Reagents and Conditions | Observed Degradation |

| Acid Hydrolysis | 0.5 N HCl in Methanol, 50-60°C for 14 hours. | Degradation observed. Formation of a lipophilic impurity, potentially a cis-isomer of Tetrabenazine. |

| Alkaline Hydrolysis | 0.5 N NaOH in Methanol, room temperature for 62 hours. | Degradation observed. |

| Oxidative Degradation | 3% H2O2, room temperature for 24 hours. | Tetrabenazine is sensitive to peroxide degradation. |

| Thermal Degradation | Dry heat at 80°C for 7 days. | Degradation observed. |

| Photolytic Degradation | Exposure to light. | Can lead to the formation of 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b- detetrahydrotetrabenazine (TTBZ), often associated with a yellow discoloration. |

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Tetrabenazine and its impurities. Due to the lack of a strong UV chromophore in quaternary ammonium salts like this compound, a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) may be more suitable than a UV detector for its direct quantification.

Example HPLC-RID Method for Quaternary Ammonium Salt Impurity:

A study on the determination of related substances in Tetrabenazine utilized an HPLC-RID method for impurities lacking UV absorption. While specific parameters for the named compound are not detailed, a general approach is outlined.

Experimental Protocol: General RP-HPLC for Tetrabenazine and Impurities

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., PDA, RID).

-

Column: A C18 column is frequently used (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Injection Volume: A fixed volume, such as 20 µL.

-

Detection: Wavelength is optimized for Tetrabenazine and its UV-absorbing impurities (e.g., 224 nm, 284 nm). For non-UV absorbing impurities, an RID or CAD would be employed.

Workflow for HPLC Analysis of Tetrabenazine Impurities

Caption: Workflow for HPLC analysis of Tetrabenazine impurities.

Biological Context: Mechanism of Action of Tetrabenazine

To appreciate the importance of controlling impurities like this compound, it is essential to understand the biological mechanism of the parent drug, Tetrabenazine. Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).

VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into the synaptic vesicles for storage and subsequent release into the synaptic cleft.

By inhibiting VMAT2, Tetrabenazine depletes the stores of these monoamines in the presynaptic neuron. The reduced packaging of dopamine into vesicles leads to a decrease in its release, which is the basis for its therapeutic effect in hyperkinetic movement disorders that are often associated with excessive dopaminergic signaling.

Signaling Pathway of VMAT2 and its Inhibition by Tetrabenazine

Caption: VMAT2 inhibition by Tetrabenazine in a dopaminergic neuron.

Conclusion

This compound is a known impurity of Tetrabenazine, and its control is a critical aspect of pharmaceutical quality assurance. This guide has provided a detailed overview of its chemical identity and the analytical methodologies, particularly HPLC, used for its detection within the context of forced degradation studies. Understanding the mechanism of action of Tetrabenazine as a VMAT2 inhibitor highlights the importance of ensuring the purity of the drug to maintain its therapeutic efficacy and safety profile. The information presented herein is intended to support the efforts of researchers, scientists, and drug development professionals in the robust analysis and control of pharmaceutical impurities.

References

- 1. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. neurologylive.com [neurologylive.com]

Methodological & Application

Application Note: Quantitative Analysis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide using LC-MS/MS

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide in a biological matrix (human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, or related analyses. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

This compound is a quaternary ammonium salt.[1][] It has been identified as an impurity of Tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1][][3] Accurate and sensitive quantification of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[4][5][6] This application note describes a comprehensive LC-MS/MS method for the determination of this compound in human plasma.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C11H24INO | [1][][7] |

| Molecular Weight | 313.22 g/mol | [][7] |

| Monoisotopic Mass | 313.09026 Da | [7] |

| Synonyms | 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide, (2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide | [1][7] |

Experimental

-

This compound reference standard (purity >98%)

-

Internal Standard (IS): (2-Acetyl-4-methylpentyl)trimethylammonium-d9 Iodide (or a structurally similar stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.

-

Thaw plasma samples at room temperature.

-

Spike 50 µL of plasma with 10 µL of internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

The chromatographic separation is performed on a UPLC system.

-

System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

A triple quadrupole mass spectrometer is used for detection.

-

System: Waters Xevo TQ-S or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/Hr

-

Cone Gas Flow: 150 L/Hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (2-Acetyl-4-methylpentyl)trimethylammonium | 186.2 | 58.1 | 30 | 15 |

| (2-Acetyl-4-methylpentyl)trimethylammonium | 186.2 | 129.1 | 30 | 10 |

| Internal Standard (IS) | 195.2 | 67.1 | 30 | 15 |

Note: The precursor ion corresponds to the cationic form of the analyte, [(C11H24NO)+], with a calculated m/z of 186.2.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Quantitative Data Summary:

| Parameter | Result |

| Linear Dynamic Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal |

| Recovery | > 85% |

Note: The data presented in this table is representative of expected performance for a validated bioanalytical method and is for illustrative purposes.

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key parameters for the LC-MS/MS system.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol is sensitive, selective, and suitable for high-throughput analysis in a drug development or clinical research setting. The provided methodologies can be adapted for the analysis of this compound in other biological matrices or pharmaceutical formulations.

References

- 1. echemi.com [echemi.com]

- 3. This compound | 1069-62-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Forced Degradation Studies of Tetrabenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as Huntington's disease.[1] To ensure the safety and efficacy of the drug product, it is crucial to identify and characterize potential impurities and degradation products that may form during manufacturing, storage, and administration. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Tetrabenazine. The studies encompass hydrolytic, oxidative, thermal, and photolytic stress conditions to induce the formation of degradation products.

Summary of Forced Degradation Conditions and Major Impurities

Tetrabenazine has been shown to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[3] Conversely, it demonstrates relative stability under neutral hydrolytic conditions. A summary of the stress conditions and the primary degradation products identified is presented below.

| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Observations |

| Acid Hydrolysis | 0.5 N Hydrochloric Acid, 50-60°C, 14 hours[3] | cis-isomer of Tetrabenazine (lipophilic impurity with the same m/z as parent)[3] | An interconversion of the stable trans-conformation to the less stable cis-isomer is hypothesized.[3] |

| Base Hydrolysis | 0.5 N Sodium Hydroxide, Room Temperature, 62 hours[3] | Unspecified degradation products | Degradation is observed under these conditions. |

| Oxidative Degradation | 0.3% Hydrogen Peroxide, Room Temperature, 48 hours | N-oxidation product of Tetrabenazine[3] | Two degradation products were observed under these conditions. |

| Thermal Degradation | Dry heat at 105°C for 6 hours[4] | Unspecified degradation products | The drug shows degradation under thermal stress. |

| Photolytic Degradation | Suntest® light exposure[5] | 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ)[3] | Yellow discoloration of the solution is observed.[3][5] |

Experimental Protocols

The following are detailed protocols for inducing and analyzing the degradation of Tetrabenazine under various stress conditions.

General Sample Preparation

It is recommended to start with a Tetrabenazine concentration of approximately 1 mg/mL to achieve a target degradation of 5-20%.[2][3] All solutions should be freshly prepared.

Acid Degradation Protocol

-

Accurately weigh approximately 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.

-

Dissolve the sample in 50 mL of methanol.

-

Add 0.5 N aqueous hydrochloric acid to make up the volume to 100 mL.

-

Heat the solution in a water bath at 50-60°C with continuous stirring for 14 hours.[3]

-

After the specified time, withdraw a 3.75 mL aliquot and transfer it to a 10 mL volumetric flask.

-

Neutralize the solution with 1.8 mL of 0.5 N aqueous sodium hydroxide and make up the volume with the diluent (mobile phase).[3]

-

Filter the solution through a 0.22 µm filter prior to analysis by LC-MS/MS.

Alkaline Degradation Protocol

-

Accurately weigh approximately 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.

-

Dissolve the sample in 50 mL of methanol.

-

Add 0.5 N aqueous sodium hydroxide to make up the volume to 100 mL.

-

Keep the solution at room temperature with stirring for 62 hours.[3]

-

Withdraw a 3.75 mL aliquot, transfer it to a 10 mL volumetric flask, and neutralize it with 1.8 mL of 0.5 N aqueous hydrochloric acid.[3]

-

Make up the volume with the diluent.

-

Filter the solution through a 0.22 µm filter before analysis.

Oxidative Degradation Protocol

-

Accurately weigh about 10.0 mg of Tetrabenazine and transfer it to a 10.0 mL volumetric flask.

-

Add 2.0 mL of 3% hydrogen peroxide and keep the solution at room temperature for 24-48 hours.[6]

-

After the incubation period, sonicate the flask for 15 minutes.

-

Make up the volume to the mark with the mobile phase.

-

Filter the solution through a suitable filter before injection.

Thermal Degradation Protocol

-

Place the solid drug substance in an oven at 105°C for 6 hours to study dry heat degradation.[4]

-

For analysis, prepare a solution of the heat-treated sample at a concentration of approximately 25 µg/mL in the mobile phase.

-

Inject the solution into the LC-MS/MS system.

Photolytic Degradation Protocol

-

Prepare a solution of Tetrabenazine in a suitable solvent (e.g., methanol or water).

-

Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., an option that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples by LC-MS/MS. It is crucial to handle all samples post-exposure in a manner that protects them from further light exposure.[3]

Analytical Method for Impurity Profiling

A stability-indicating LC-MS/MS method is essential for the separation and characterization of degradation products.

-

Chromatographic System: HPLC or UPLC system coupled with a tandem mass spectrometer (e.g., Q-Trap).

-

Column: A reversed-phase C18 column, such as an Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm), is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at 284 nm and mass spectrometric detection in positive electrospray ionization (ESI+) mode.[4][6]

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Tetrabenazine Forced Degradation Study.

Logical Relationship of Degradation Pathways

References

Introduction

Tetrabenazine is a reversible human vesicular monoamine transporter type-2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[1][2] A stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any related substances. This document provides detailed application notes and protocols for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for tetrabenazine, based on published and validated methodologies.

Principle of the Method

The developed RP-HPLC method separates tetrabenazine from its potential degradation products and related substances based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved under specific chromatographic conditions, and the analytes are detected using a UV detector at a wavelength where tetrabenazine exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][3]

Experimental Protocols

Materials and Reagents

-

Tetrabenazine reference standard (USP grade, 99.8% purity)[3]

-

Tetrabenazine tablets (commercially available, e.g., Xenazine® 25 mg)[3]

-

Potassium dihydrogen orthophosphate[4]

-

Dipotassium hydrogen phosphate[3]

-

High purity water (e.g., from a Milli-Q system)[6]

Instrumentation and Chromatographic Conditions

The following table summarizes typical instrumentation and chromatographic conditions for the analysis of tetrabenazine.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Waters HPLC with PDA detector[3] | HPLC system with a PDA detector[1] | Shimadzu HPLC 1100 series with isocratic pump and PDA detector[5] |

| Column | Zorbax SB C18 (250 x 4.6mm, 5µm)[3] | Xterra RP18 (150 x 4.6 mm, 3.5 µm)[1] | Thermo BDS column C18 (150 mm X 4.6 mm, 5 µm)[4] |

| Mobile Phase | pH 7.5 Phosphate buffer and Methanol (70:30 v/v)[3] | 0.01M K₂HPO₄ buffer and Acetonitrile (50:50 v/v)[1] | Methanol: Potassium dihydrogen orthophosphate buffer (pH 6.8 with 0.1% OPA) (40:60 v/v)[4] |

| Flow Rate | 0.8 mL/min[3] | 1.0 mL/min[1] | 1.0 ml/min[4] |

| Detection Wavelength | 230 nm[3] | 210 nm[1] | 284 nm[4] |

| Injection Volume | 20 µL[3] | 20 µL[2] | 20 µl[4] |

| Column Temperature | 25°C[2] | 25°C[1] | Ambient |

| Run Time | 15 min[1] | 70 min (for separation of impurities)[2] | Not specified |

| Retention Time of TBZ | ~6.4 min[1] | ~3.9 min[5] | ~5.075 min[4] |

Preparation of Solutions

Mobile Phase Preparation (Example based on Condition 1):

-

Prepare a pH 7.5 phosphate buffer by dissolving 1.74 g of Dipotassium hydrogen phosphate (K₂HPO₄) in 1000 mL of water.

-

Adjust the pH to 7.5 ± 0.05 with diluted orthophosphoric acid solution.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix 700 mL of the filtered buffer with 300 mL of methanol and degas the mixture.[3]

Diluent Preparation: A mixture of water and methanol (25:75 v/v) can be used as a diluent.[3]

Standard Solution Preparation (Example concentration: 25 µg/mL):

-

Accurately weigh about 25 mg of tetrabenazine working standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of diluent and sonicate to dissolve.

-

Dilute to volume with the diluent to obtain a stock solution of 250 µg/mL.[4]

-

Transfer 10 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the diluent to get a final concentration of 25 µg/mL.[4]

Sample Solution Preparation (from Tablets):

-

Weigh and finely grind 20 tetrabenazine tablets.

-

Transfer a quantity of the powder equivalent to 25 mg of tetrabenazine into a 100 mL volumetric flask.

-

Add about 50 mL of diluent and sonicate for 10-15 minutes to dissolve the drug.[4][7]

-

Make up the volume with the diluent.

-

Filter the solution through a 0.45 µm filter.[4]

-

Further dilute if necessary to achieve a concentration within the linear range of the method (e.g., 25 µg/mL).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[8]

Acid Degradation:

-

To 1 mL of the tetrabenazine stock solution, add 1 mL of 2 N HCl.[4]

-

Reflux the solution for 30 minutes at 60°C.[4]

-

Alternatively, a solution of approximately 2 mg/mL tetrabenazine in 0.5 N aqueous HCl can be heated at 50-60°C for 14 hours.[6][9]

-

After the specified time, cool the solution, neutralize it with an appropriate volume of NaOH solution, and dilute it with the diluent to the target concentration.[6][9]

Base Degradation:

-

To 1 mL of the tetrabenazine stock solution, add 1 mL of 2 N NaOH.[4]

-

Reflux for 30 minutes at 60°C.[4]

-

Alternatively, a solution of approximately 2 mg/mL tetrabenazine in 0.5 N aqueous NaOH can be kept at room temperature for 62 hours.[6][9]

-

Cool, neutralize with HCl solution, and dilute to the target concentration with the diluent.[6][9]

Oxidative Degradation:

-

Treat a solution of tetrabenazine with 3-6% H₂O₂ at room temperature or 60°C for a specified duration (e.g., 2 to 24 hours).[1][2]

-

Dilute the resulting solution to the target concentration with the diluent.

Thermal Degradation:

-

Expose the solid tetrabenazine drug substance to dry heat in an oven at a high temperature (e.g., 80°C for 7 days or 105°C for 6 hours).[1][4]

-

Prepare a solution of the heat-stressed sample in the diluent to the target concentration.

Photolytic Degradation:

-

Expose a solution of tetrabenazine to UV light (e.g., in a photostability chamber) to investigate its sensitivity to light.

-

Note that yellowing of tetrabenazine solutions has been associated with photolytic degradation.[9]

Data Presentation

Method Validation Parameters

The following table summarizes the validation parameters for a typical stability-indicating HPLC method for tetrabenazine, as per ICH guidelines.[1][4]

| Parameter | Result |

| Linearity Range | 6.25 - 37.5 µg/mL[4] |

| Correlation Coefficient (r²) | 0.9999[4] |

| Accuracy (% Recovery) | 99.75% - 100.79%[4] |

| Precision (% RSD) | < 2% (typically around 0.45%)[1][4] |

| Limit of Detection (LOD) | 0.04 µg/mL[10] |

| Limit of Quantitation (LOQ) | 0.15 µg/mL[10] |

| Specificity | The method is specific as it can separate the drug from its degradation products.[1] |

Forced Degradation Study Results

The table below presents a summary of the degradation of tetrabenazine under various stress conditions.

| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |

| Acid Hydrolysis | 2 N HCl | 30 min at 60°C | 11.54% |

| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | 13.28% |

| Oxidative | 6% H₂O₂ | 2 hours at 60°C | 15.62%[2] |

| Thermal | Dry Heat | 6 hours at 105°C | 8.76% |

| Photolytic | UV Light | Not specified | Degradation observed[9] |

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the stability-indicating assay of tetrabenazine.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. ijpda.org [ijpda.org]

- 3. degres.eu [degres.eu]

- 4. jchps.com [jchps.com]

- 5. jetir.org [jetir.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 8. ijpda.org [ijpda.org]

- 9. benchchem.com [benchchem.com]

- 10. chemmethod.com [chemmethod.com]

Application Note: Chromatographic Separation of Polar Impurities in Tetrabenazine Drug Product

AN-TBZ-001

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Tetrabenazine (TBZ) and its polar impurities in pharmaceutical drug products. The method is designed for researchers, scientists, and drug development professionals involved in quality control and stability testing of Tetrabenazine. The described protocol provides excellent resolution and sensitivity for key related substances, ensuring accurate assessment of drug purity and degradation.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the symptomatic treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[] The manufacturing process and storage of Tetrabenazine can lead to the formation of various impurities.[2] Polar impurities are of particular concern as they can impact the drug's efficacy, safety, and stability. Regulatory bodies require stringent control and monitoring of these impurities to ensure the quality of the final drug product.[2]

Forced degradation studies show that Tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[3] This degradation can lead to the formation of several products, including hydrophilic (polar) metabolites and degradants like α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[] Therefore, a validated, stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its potential polar impurities and degradation products. This document provides a detailed protocol for such a method.

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below. This workflow ensures a systematic approach to the analysis of Tetrabenazine and its polar impurities.

Caption: A flowchart of the experimental workflow for Tetrabenazine analysis.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for Tetrabenazine and its key polar impurities/metabolites based on a representative RP-HPLC method. These values are typical and may vary slightly based on the specific system and column used.

| Compound Name | Retention Time (tR) (min) | Relative Retention Time (RRT) | Resolution (Rs) |

| α-Hydroxy Tetrabenazine (Impurity A) | 3.5 | 0.55 | - |

| β-Hydroxy Tetrabenazine (Impurity B) | 4.2 | 0.66 | > 2.0 |

| Tetrabenazine | 6.4 | 1.00 | > 3.0 |

| Dihydrotetrabenazine (Impurity C) | 8.1 | 1.27 | > 2.5 |

Note: Data is synthesized from typical performance characteristics of stability-indicating HPLC methods for Tetrabenazine.[4]

Experimental Protocols

1. Materials and Reagents

-

Tetrabenazine Reference Standard (CRS) and Impurity Standards

-

Tetrabenazine Drug Product (Tablets)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (OPA)

-

High-Purity Water

-

0.45 µm PVDF or Nylon Syringe Filters

2. Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC with UV or PDA Detector |

| Column | Xterra RP18 (150 x 4.6 mm), 3.5 µm or equivalent C18 column[4] |

| Mobile Phase | Buffer:Acetonitrile (50:50, v/v)[4] (Buffer: 0.01M KH2PO4, pH adjusted to 6.8 with OPA) |

| Flow Rate | 1.0 mL/min[4][5] |

| Detection Wavelength | 284 nm[6] |

| Column Temperature | 25 °C[5] |

| Injection Volume | 10 µL |

| Run Time | 15 minutes[4] |

3. Preparation of Solutions

-

Buffer Preparation (0.01M KH2PO4): Dissolve 1.36 g of Potassium Dihydrogen Orthophosphate in 1000 mL of high-purity water. Adjust the pH to 6.8 using dilute orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.

-

Diluent Preparation: Use a mixture of Methanol and Water (50:50, v/v) as the diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Tetrabenazine CRS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.[7]

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 Tetrabenazine tablets.

-

Accurately weigh a quantity of the powder equivalent to 25 mg of Tetrabenazine and transfer it to a 25 mL volumetric flask.[5]

-

Add about 15 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[5]

-

Make up the volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the working standard solution six times and evaluate the following parameters:

-

Tailing Factor (T): Should not be more than 1.5.

-

Theoretical Plates (N): Should be not less than 2000.

-

% RSD of Peak Areas: The relative standard deviation for replicate injections should not be more than 2.0%.[6]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between stress conditions and the generation of potential degradation products, which informs the development of a stability-indicating method.

Caption: Logical flow from stress conditions to impurity formation.